Cas no 922127-24-0 (N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide)

N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide is a specialized organic compound featuring a sulfonylacetamide scaffold with a chlorophenyl and methoxyphenyl-substituted imidazole moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups may confer tunable reactivity, while the imidazole core could enhance binding affinity in biological systems. This compound is likely of interest for researchers exploring enzyme inhibition or receptor modulation, given its sulfonamide functionality, which is often associated with pharmacological activity. Suitable for controlled synthetic applications, it requires handling under standard laboratory conditions.
N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide structure
922127-24-0 structure
Product name:N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide
CAS No:922127-24-0
MF:C19H18ClN3O4S
MW:419.881922245026
CID:5917044
PubChem ID:18572081

N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide
    • N-(3-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
    • F2325-0299
    • 922127-24-0
    • N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
    • AKOS024639968
    • N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide
    • Inchi: 1S/C19H18ClN3O4S/c1-23-17(13-6-8-16(27-2)9-7-13)11-21-19(23)28(25,26)12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24)
    • InChI Key: KGNYNVWSNNXUNF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CS(C1N(C)C(C2=CC=C(OC)C=C2)=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 419.0706549g/mol
  • Monoisotopic Mass: 419.0706549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 634
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 98.7Ų

N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2325-0299-2μmol
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2325-0299-5μmol
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2325-0299-1mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2325-0299-3mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2325-0299-10μmol
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2325-0299-2mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2325-0299-10mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2325-0299-4mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2325-0299-5mg
N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfonyl}acetamide
922127-24-0 90%+
5mg
$69.0 2023-05-16

N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide Related Literature

Additional information on N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide

N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide: A Comprehensive Overview

The compound with CAS No. 922127-24-0, commonly referred to as N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.

At its core, the molecule consists of a 3-chlorophenyl group attached to an acetamide backbone, which is further connected to a sulfonyl group. The sulfonyl group is linked to an imidazole ring, which itself bears a 4-methoxyphenyl substituent and a methyl group at the 1-position. This intricate structure endows the compound with versatile functional groups, including the imidazole ring, sulfonyl group, and methoxyphenyl substituent, each contributing to its unique chemical properties.

Recent studies have highlighted the importance of the imidazole ring in this compound. Imidazoles are known for their ability to form hydrogen bonds and act as both H-bond donors and acceptors, which significantly influences the compound's solubility and bioavailability. The presence of the sulfonyl group further enhances the molecule's stability and lipophilicity, making it suitable for various applications in drug design and development.

The 4-methoxyphenyl substituent plays a crucial role in modulating the electronic properties of the molecule. Methoxy groups are known to activate aromatic rings through electron-donating effects, which can influence the reactivity of the compound in various chemical reactions. This feature makes the compound a valuable intermediate in organic synthesis, particularly in the construction of bioactive molecules.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions, leading to higher yields and better purity of the final product. Researchers have also explored alternative synthetic routes using microwave-assisted synthesis, which has proven to be faster and more environmentally friendly compared to traditional methods.

The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an inhibitor of various enzymes, including kinases and proteases, which are key targets in the development of anti-cancer and anti-inflammatory drugs. Additionally, preliminary pharmacokinetic studies have shown that the compound exhibits favorable absorption profiles in preclinical models, suggesting its potential as an orally bioavailable drug candidate.

One of the most promising applications of this compound lies in its potential use as a lead molecule in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease. The sulfonyl group has been shown to enhance blood-brain barrier penetration, while the imidazole ring contributes to interactions with key protein targets involved in neuroprotection. These properties make it a valuable asset in ongoing research aimed at developing novel therapeutic agents for central nervous system disorders.

In conclusion, N-(3-chlorophenyl)-2-{5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-ylsulfonyl}acetamide (CAS No. 922127-24-0) is a versatile and biologically active compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic methodologies and biological studies, position it as a valuable tool for advancing our understanding of complex biochemical processes and developing innovative therapeutic solutions.

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